molecular formula C17H19NO3S B2537943 phenyl ((4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)methyl)carbamate CAS No. 1207055-04-6

phenyl ((4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)methyl)carbamate

Cat. No. B2537943
CAS RN: 1207055-04-6
M. Wt: 317.4
InChI Key: VWAVNRYAUGISPL-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related heterocyclic compounds often involves multi-step reactions, utilizing various reagents and catalysts to build the desired molecular framework. For instance, the synthesis of multi-heterocyclic anti-bacterial drugs with pyrazole structures was achieved using a reaction with prop-2-en-1-one derivatives and hydrazine hydrate in the presence of acetic acid as a weak acidic catalyst . Similarly, the synthesis of p-aminobenzoic acid diamides based on tetrahydro-2H-pyran derivatives involved the reaction of acid chlorides with amines to yield the corresponding diamides . These methods could potentially be adapted for the synthesis of "phenyl ((4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)methyl)carbamate".

Molecular Structure Analysis

The molecular structure of compounds is crucial for understanding their properties and reactivity. Single crystal X-ray diffraction has been used to elucidate the crystal structures of related compounds, revealing details such as conformation and intermolecular interactions . The optimized molecular structure and vibrational frequencies of compounds can also be investigated using computational methods such as density functional theory (DFT) . These techniques could be applied to determine the molecular structure of "this compound".

Chemical Reactions Analysis

The reactivity of a compound is influenced by its functional groups and molecular structure. For example, the presence of a fluorine atom and a carbonyl group in a molecule has been found to be crucial for binding in molecular docking studies, suggesting potential inhibitory activity against certain enzymes . The reactivity of the compound could be explored through similar computational docking studies to predict its interaction with biological targets.

Physical and Chemical Properties Analysis

The physical and chemical properties of a compound, such as its optical properties, can be characterized experimentally and theoretically. For instance, the first hyperpolarizability of a molecule can indicate its role in nonlinear optics . The molecular electrostatic potential (MEP) map can reveal regions of negative and positive electrostatic potential, which are indicative of possible sites for electrophilic and nucleophilic attacks, respectively . The thermodynamic properties, electrical dipole moment, and hyperpolarizability values of related compounds have been computed, providing insights into their electron donor and acceptor properties . These analyses could be extended to "this compound" to predict its physical and chemical properties.

Scientific Research Applications

Antidepressant Activity

Phenyl compounds with a thiophene moiety, like phenyl-3-(thiophen-2-yl)-4, 5-dihydro-1H-pyrazole-1-carbothioamides, have been synthesized and evaluated for their antidepressant activities. They have shown potential in reducing immobility time in forced swimming and tail suspension tests, indicating possible antidepressant efficacy. These findings suggest that thiophene-based pyrazolines with a carbothioamide tail unit might be useful as antidepressant medications (Mathew, Suresh, & Anbazhagan, 2014).

Antimitotic Agents

Ethyl derivatives of phenyl compounds containing thiophene moieties, such as ethyl [5-amino-1,2-dihydro-3-(4-hydroxyphenyl)-2-methylpyrido[3,4-b]pyrazin-7 -yl]carbamate, have shown activity in various biological systems. The isomers of these compounds demonstrate different levels of potency, with the S-isomer generally being more potent than the R-isomer. This suggests their potential use as antimitotic agents in biological research (Temple & Rener, 1992).

Antimicrobial and Antitumor Agents

Pyrazole derivatives incorporating thiophene, such as 1-phenyl-3-(thiophen-2-yl)-1H-pyrazole-4-carbaldehyde, have been synthesized and characterized for their antimicrobial and antitumor activities. Some of these compounds have demonstrated promising activities against various bacterial and fungal strains as well as hepatocellular carcinoma cell lines, indicating their potential as antimicrobial and antitumor agents (Hamed et al., 2020).

Analgesic and Anti-inflammatory Activities

The synthesis of thiazole and pyrazoline heterocycles with 2-thienylpyrazole moieties has been explored, with the resulting compounds showing both analgesic and anti-inflammatory activities. This highlights their potential use in pain and inflammation research (Abdel-Wahab et al., 2012).

properties

IUPAC Name

phenyl N-[(4-thiophen-2-yloxan-4-yl)methyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19NO3S/c19-16(21-14-5-2-1-3-6-14)18-13-17(8-10-20-11-9-17)15-7-4-12-22-15/h1-7,12H,8-11,13H2,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWAVNRYAUGISPL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1(CNC(=O)OC2=CC=CC=C2)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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